molecular formula C11H14O3 B14393696 4-(2-Methylprop-2-en-1-yl)-3-oxocyclopent-1-en-1-yl acetate CAS No. 87895-37-2

4-(2-Methylprop-2-en-1-yl)-3-oxocyclopent-1-en-1-yl acetate

Cat. No.: B14393696
CAS No.: 87895-37-2
M. Wt: 194.23 g/mol
InChI Key: WIAJFJRZKFRINH-UHFFFAOYSA-N
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Description

4-(2-Methylprop-2-en-1-yl)-3-oxocyclopent-1-en-1-yl acetate is a chemical compound with a unique structure that includes a cyclopentene ring, an acetate group, and a methylprop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylprop-2-en-1-yl)-3-oxocyclopent-1-en-1-yl acetate can be achieved through several synthetic routes. One common method involves the reaction of cyclopent-1-en-1-one with 2-methylprop-2-en-1-yl acetate in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. The purification of the final product is often achieved through techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylprop-2-en-1-yl)-3-oxocyclopent-1-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(2-Methylprop-2-en-1-yl)-3-oxocyclopent-1-en-1-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylprop-2-en-1-yl)-3-oxocyclopent-1-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Eugenol: An allyl chain-substituted guaiacol with similar structural features.

    Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester: Another compound with a methylprop-2-en-1-yl group.

Uniqueness

4-(2-Methylprop-2-en-1-yl)-3-oxocyclopent-1-en-1-yl acetate is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

87895-37-2

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

[4-(2-methylprop-2-enyl)-3-oxocyclopenten-1-yl] acetate

InChI

InChI=1S/C11H14O3/c1-7(2)4-9-5-10(6-11(9)13)14-8(3)12/h6,9H,1,4-5H2,2-3H3

InChI Key

WIAJFJRZKFRINH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1CC(=CC1=O)OC(=O)C

Origin of Product

United States

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